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# Inotersen Technical Support Center: Managing Thrombocytopenia

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Compound of Interest		
Compound Name:	Inotersen sodium	
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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia, a key adverse effect associated with Inotersen.

# **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of Inotersen and how does it lead to thrombocytopenia?

Inotersen is an antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) for both wild-type and mutant transthyretin (TTR) protein.[1][2] By binding to TTR mRNA, it promotes its degradation by RNase H, thereby reducing the production of TTR protein.[1][2] This reduction in TTR protein helps to alleviate the symptoms of hereditary transthyretin-mediated amyloidosis (hATTR).[1][3]

While the exact mechanism of inotersen-induced thrombocytopenia is not fully elucidated, evidence suggests an immune-mediated process.[4][5][6] Some patients treated with inotersen have been found to have antiplatelet antibodies.[6] It is hypothesized that inotersen may trigger the formation of these antibodies, which then target and lead to the destruction of platelets.[6]

Q2: What is the reported incidence of thrombocytopenia in clinical trials with Inotersen?

Thrombocytopenia is a common adverse event observed in patients treated with Inotersen. Clinical trial data indicates a higher incidence of platelet count reductions in the inotersen group compared to placebo.[7][8] In the NEURO-TTR pivotal trial, reductions in platelet count below

## Troubleshooting & Optimization





the normal range were observed more frequently in patients receiving inotersen.[7] Serious adverse events of thrombocytopenia, including grade 4 cases (platelet count  $<25 \times 10^9$ /L), have been reported.[6][9][10] One fatal case of intracranial hemorrhage was associated with severe thrombocytopenia.[2][10][11]

Q3: What are the recommendations for platelet monitoring in subjects receiving Inotersen?

Close monitoring of platelet counts is crucial for the safe use of Inotersen.[3][12] The recommendations for monitoring are based on the platelet count and are summarized in the table below. It is important to obtain a baseline platelet count before initiating treatment.[11][13]

# **Troubleshooting Guide**

Issue: A subject in our study has a confirmed platelet count of <50 x 10<sup>9</sup>/L. What are the immediate steps?

- Stop Inotersen Treatment: Immediately withhold further doses of Inotersen.[3][11][13]
- Increase Monitoring Frequency: Monitor platelet counts at least twice weekly until three consecutive values are above 75 x 10°/L, and then weekly.[3][11][13] For platelet counts below 25 x 10°/L, daily monitoring is recommended until two consecutive values are above 25 x 10°/L, followed by twice-weekly and then weekly monitoring as the count recovers.[3] [11][13]
- Consider Corticosteroids: Administration of corticosteroids is strongly recommended for platelet counts less than 50 x 10<sup>9</sup>/L, unless contraindicated.[11][12]
- Evaluate Concomitant Medications: Consider discontinuing any antiplatelet or anticoagulant agents the subject may be taking, as these can increase the risk of bleeding.[11][12]
- Assess for Bleeding: Monitor the subject for any signs or symptoms of bleeding, such as petechiae, bruising, or unusual or prolonged bleeding.[12]

Issue: A subject's platelet count is uninterpretable due to platelet clumping. What should we do?



Platelet clumping can occur due to a reaction between antiplatelet antibodies and the anticoagulant (e.g., EDTA) in the blood collection tube, leading to a falsely low or uninterpretable platelet count.[12][13]

- Withhold Inotersen: Do not administer the next dose of Inotersen until an accurate platelet count can be obtained.[12]
- Repeat Platelet Count: As soon as possible, repeat the platelet count using a different anticoagulant in the blood collection tube, such as sodium citrate or heparin.[13]
- Do Not Delay Action: Do not let an uninterpretable platelet count delay the diagnosis and management of potential severe thrombocytopenia.[13]

#### **Data Presentation**

Table 1: Incidence of Thrombocytopenia in the NEURO-TTR Pivotal Trial

Platelet Count Threshold	Inotersen Group	Placebo Group
Below normal (<140 x 10 <sup>9</sup> /L)	54%	13%
< 100 x 10 <sup>9</sup> /L	23%	2%
< 75 x 10 <sup>9</sup> /L	10.7%	0%
< 25 x 10 <sup>9</sup> /L (Grade 4)	3 patients (3%)	0 patients

Data sourced from the NEURO-TTR clinical trial.[7][10]

Table 2: Monitoring and Management Recommendations for Inotersen-Induced Thrombocytopenia



Platelet Count (x 10 <sup>9</sup> /L)	Monitoring Frequency	Dosing Recommendation	Additional Actions
≥ 100	Weekly	Continue weekly dosing.[13]	-
75 to < 100	Weekly	Stop treatment. Do not restart until platelet count is > 100 x 109/L.[13]	-
50 to < 75	Twice weekly until 3 successive values > 75 x 10 <sup>9</sup> /L, then weekly.[11][13]	Stop treatment. May resume after 3 successive values > 100 x 109/L if benefit outweighs risk.[11][13]	-
25 to < 50	Twice weekly until 3 successive values > 75 x 10 <sup>9</sup> /L, then weekly.[11][13]	Stop treatment. May resume after 3 successive values > 100 x 109/L if benefit outweighs risk.[11][13]	Corticosteroids recommended. Consider discontinuing antiplatelet/anticoagul ant agents.[11]
< 25	Daily until 2 successive values > 25 x 10 <sup>9</sup> /L, then twice weekly until 3 successive values > 75 x 10 <sup>9</sup> /L, then weekly.[11][13]	Discontinue therapy. [13]	Corticosteroids recommended. Consider discontinuing antiplatelet/anticoagul ant agents.[11]

# **Experimental Protocols**

Protocol 1: Detection of Drug-Dependent Antiplatelet Antibodies by Flow Cytometry

This protocol is a general guideline for the detection of drug-dependent antiplatelet antibodies, which may be involved in inotersen-induced thrombocytopenia.



Objective: To determine the presence of IgG antibodies that bind to platelets in the presence of inotersen.

#### Materials:

- Patient and control plasma or serum
- Washed platelets from healthy donors (Type O)
- Inotersen solution at a relevant concentration
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody
- · Flow cytometer

#### Methodology:

- Platelet Preparation: Isolate platelets from whole blood of healthy donors by differential centrifugation. Wash the platelets three times in a suitable buffer (e.g., CGS buffer: citrateglucose-saline) to remove plasma proteins. Resuspend the washed platelets in PBS with 1% BSA.
- Incubation: In separate tubes, incubate the washed platelets with:
  - Patient plasma + Inotersen
  - Patient plasma without Inotersen
  - Control plasma + Inotersen
  - Control plasma without Inotersen
  - PBS (as a negative control) Incubate for 30-60 minutes at 37°C.
- Washing: After incubation, wash the platelets twice with PBS to remove unbound antibodies.





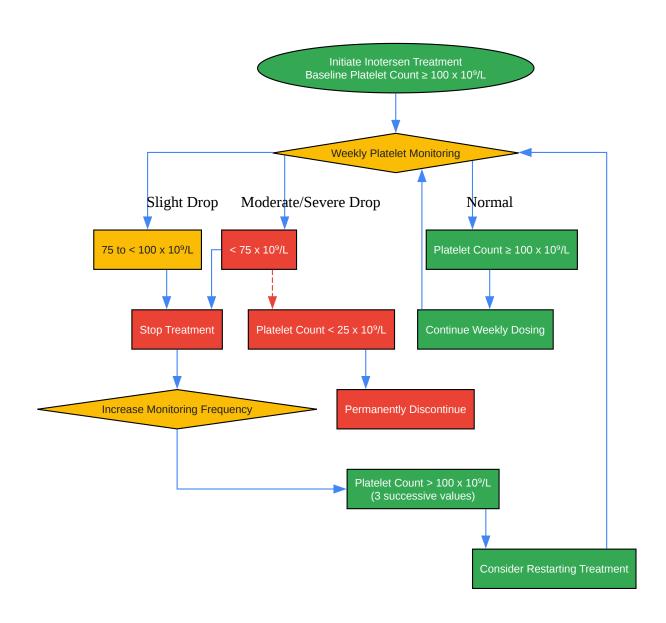


- Staining: Resuspend the platelets in PBS and add the FITC-conjugated anti-human IgG antibody. Incubate for 30 minutes at room temperature in the dark.
- Final Wash: Wash the platelets twice with PBS to remove unbound secondary antibody.
- Flow Cytometry Analysis: Resuspend the platelets in sheath fluid and acquire data on a flow
  cytometer. Gate on the platelet population based on forward and side scatter characteristics.
  Analyze the fluorescence intensity of the gated platelet population. A significant increase in
  fluorescence in the presence of patient plasma and inotersen compared to the controls
  indicates the presence of drug-dependent antiplatelet antibodies.

### **Visualizations**







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